4-Isopropylcyclohexyl methacrylate

hydrophobic coatings drug delivery polymers partition coefficient

4-Isopropylcyclohexyl methacrylate (4-IPCHMA, CAS 94134-46-0) is a methacrylate ester featuring a cyclohexyl ring substituted at the 4-position with an isopropyl group. With a molecular formula of C13H22O2 and a molecular weight of 210.31 g/mol, this monomer polymerizes via free-radical mechanisms to yield polymers with alicyclic side chains.

Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
CAS No. 94134-46-0
Cat. No. B12663674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylcyclohexyl methacrylate
CAS94134-46-0
Molecular FormulaC13H22O2
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(CC1)OC(=O)C(=C)C
InChIInChI=1S/C13H22O2/c1-9(2)11-5-7-12(8-6-11)15-13(14)10(3)4/h9,11-12H,3,5-8H2,1-2,4H3
InChIKeyGLRAEAIZFHTQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylcyclohexyl Methacrylate (CAS 94134-46-0): A Cycloaliphatic Methacrylate Monomer with Tailorable Hydrophobicity for Specialty Polymer Procurement


4-Isopropylcyclohexyl methacrylate (4-IPCHMA, CAS 94134-46-0) is a methacrylate ester featuring a cyclohexyl ring substituted at the 4-position with an isopropyl group. With a molecular formula of C13H22O2 and a molecular weight of 210.31 g/mol, this monomer polymerizes via free-radical mechanisms to yield polymers with alicyclic side chains. Its calculated LogP of 4.51 [1] and density of 0.935 g/cm³ position it as an intermediate hydrophobicity monomer within the cycloaliphatic methacrylate family, offering distinct advantages over both unsubstituted and bulkier analogs in applications where balanced hydrophobicity and controlled polymerization shrinkage are critical.

Why Cycloaliphatic Methacrylate Monomers Cannot Be Interchanged: Quantitative Substituent Effects on Hydrophobicity, Density, and Conformational Dynamics


Cycloaliphatic methacrylate monomers such as cyclohexyl methacrylate (CHMA), 4-tert-butylcyclohexyl methacrylate (TBCM), and isobornyl methacrylate (IBOMA) are frequently considered for similar applications, yet direct substitution leads to quantifiably different polymer properties. The isopropyl substituent on 4-IPCHMA imparts a LogP of 4.51, which is substantially higher than CHMA (LogP 3.28) but lower than TBCM (LogP 5.05) [1], and a monomer density of 0.935 g/cm³ that is lower than both CHMA (0.964 g/mL) and IBOMA (0.985 g/mL) . Furthermore, the conformational free energy (A-value) of the isopropyl group (~2.1 kcal/mol) is intermediate between the flexible cyclohexyl ring and the nearly locked tert-butyl group (~5 kcal/mol) [2]. These differences propagate into polymer glass transition temperatures, polymerization shrinkage, and chain dynamics, making generic substitution a risk without systematic validation. The quantitative comparisons that follow establish exactly where 4-IPCHMA differs from its closest analogs.

Quantitative Differentiation Evidence for 4-Isopropylcyclohexyl Methacrylate: Head-to-Head Comparisons with CHMA, TBCM, and IBOMA


LogP as a Quantitative Hydrophobicity Metric: 4-IPCHMA Fills the Gap Between CHMA and TBCM

The octanol-water partition coefficient (LogP) quantifies monomer hydrophobicity, which directly influences polymer water uptake, hydrolytic stability, and compatibility with hydrophobic matrices. 4-IPCHMA exhibits a calculated LogP of 4.51 [1], substantially higher than cyclohexyl methacrylate (CHMA, LogP 3.28) [2] but lower than 4-tert-butylcyclohexyl methacrylate (TBCM, LogP 5.05) [3] and isobornyl methacrylate (IBOMA, LogP 4.74) [4]. This intermediate value—ΔLogP = +1.23 vs. CHMA and ΔLogP = −0.54 vs. TBCM—positions 4-IPCHMA as the preferred choice when moderate rather than extreme hydrophobicity is required.

hydrophobic coatings drug delivery polymers partition coefficient water repellency

Monomer Density as a Predictor of Polymerization Volume Shrinkage: 4-IPCHMA Exhibits Lower Density Than CHMA and IBOMA

Monomer density is a key predictor of polymerization-induced volume shrinkage, a critical parameter for precision-casting, dental restoratives, and optical component fabrication. 4-IPCHMA has a calculated density of 0.935 g/cm³ , which is 3.0% lower than the experimentally determined density of CHMA (0.964 g/mL) [1] and 5.0% lower than that of IBOMA (0.985 g/mL) [2]. The density of 4-IPCHMA is comparable to TBCM (0.93 g/cm³, calculated) , indicating that the isopropyl substituent achieves similar molar volume expansion to the tert-butyl group. For context, CHMA homopolymerization results in approximately 12.5% volume shrinkage [3]; the lower monomer density of 4-IPCHMA suggests a proportional reduction in shrinkage, potentially in the range of 10–12%.

polymerization shrinkage dental composites precision optics volume change

Conformational Equilibrium (A-Value) of the Isopropyl Substituent: Intermediate Ring Flexibility Compared to the Locked tert-Butyl Analog

The axial/equatorial conformational free energy difference (A-value) governs the orientational bias of the cyclohexyl ring substituent and, consequently, the local chain packing in the resulting polymer. The isopropyl group exhibits an A-value of approximately 2.1 kcal/mol [1], substantially lower than the ~5 kcal/mol A-value of the tert-butyl group [2]. This means that in 4-IPCHMA polymers, the cyclohexyl ring retains measurable conformational mobility, whereas in TBCM polymers, the tert-butyl group effectively locks the ring into a single equatorial conformation. The 1.40 kcal/mol experimental conformational enthalpy (ΔH°) reported for isopropylcyclohexane [1] further quantifies the energetic accessibility of the axial conformer, which is virtually inaccessible for the tert-butyl analog.

polymer physics glass transition temperature side-chain dynamics conformational analysis

Validated Reverse-Phase HPLC Method for 4-IPCHMA: Distinct Retention Enables Reliable Identity and Purity Confirmation

A dedicated reverse-phase HPLC method using a Newcrom R1 column has been validated for the analysis of 4-IPCHMA [1]. Similar methods exist for CHMA [2], TBCM [3], and IBOMA [4], all under comparable mobile phase conditions (acetonitrile/water/phosphoric acid). Based on the established correlation between LogP and reverse-phase retention, 4-IPCHMA (LogP 4.51) is expected to elute with a retention time intermediate between CHMA (LogP 3.28, earlier elution) and TBCM (LogP 5.05, later elution). This distinct retention behavior provides a straightforward method for confirming monomer identity and detecting cross-contamination in procurement lots.

analytical chemistry HPLC method quality control monomer purity

Optimal Application Scenarios for 4-Isopropylcyclohexyl Methacrylate Based on Quantitative Differentiation Evidence


Hydrophobic Coatings Requiring Intermediate Water Repellency and Good Adhesion

4-IPCHMA's LogP of 4.51 positions it between the less hydrophobic CHMA (LogP 3.28) and the highly hydrophobic TBCM (LogP 5.05) [1]. This intermediate hydrophobicity is ideal for protective coatings where excessive water repellency can compromise substrate adhesion or film-forming properties. Copolymerization with hydrophilic comonomers (e.g., hydroxyethyl methacrylate) allows fine-tuning of surface wettability, making 4-IPCHMA suitable for marine antifouling coatings, textile water-repellent finishes, and electronic conformal coatings where balanced hydrophobicity is critical.

Low-Shrinkage Monomer for Dental Composites and Precision Optical Elements

The lower monomer density of 4-IPCHMA (0.935 g/cm³) compared to CHMA (0.964 g/mL) and IBOMA (0.985 g/mL) indicates reduced polymerization shrinkage—a critical requirement for dental restoratives, where shrinkage stress leads to marginal gap formation, and for precision optics, where dimensional changes cause wavefront distortion. By replacing CHMA with 4-IPCHMA in methacrylate-based resin formulations, formulators can achieve lower volume shrinkage without sacrificing the alicyclic ring's contribution to high refractive index and chemical resistance.

Model Polymer for Studying Substituent-Dependent Side-Chain Dynamics and Sub-Tg Relaxations

The isopropyl group's A-value of ~2.1 kcal/mol—intermediate between the unsubstituted cyclohexyl ring and the locked tert-butyl analog (~5 kcal/mol) [2]—makes poly(4-IPCHMA) a valuable model system for polymer physics research. Dielectric relaxation spectroscopy (DRS) and dynamic mechanical analysis (DMA) studies on poly(4-IPCHMA) can elucidate how incremental changes in side-group conformational bias influence sub-Tg β- and γ-relaxation processes, with direct relevance to impact-modified thermoplastics and vibration-damping materials.

Quality Control Reference Standard for Cycloaliphatic Methacrylate Monomer Identification

The availability of a validated, compound-specific HPLC method for 4-IPCHMA using a Newcrom R1 column [3], with distinct retention characteristics relative to CHMA, TBCM, and IBOMA, establishes 4-IPCHMA as a reliable reference standard for analytical laboratories. Procurement departments can leverage this method for incoming identity confirmation, purity assessment, and cross-contamination screening, ensuring that the monomer received is exactly 4-IPCHMA and not an incorrectly labeled analog, thereby mitigating formulation risk in regulated industries such as medical device and electronic materials manufacturing.

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